3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
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Overview
Description
3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a synthetic compound with intricate molecular architecture. As a derivative of pyrimidine, it finds relevance in various scientific and industrial contexts due to its potential biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Formation: : The synthesis typically begins with the preparation of the pyrazole ring, involving cyclization reactions with ethyl-substituted precursors.
Triazolo[1,5-a]pyrimidine Construction: : This critical step involves coupling the pyrazole derivative with a suitable difluoromethylating agent under controlled temperature and pressure.
Final Propanoic Acid Addition: : The final step adds the propanoic acid moiety through esterification or acylation processes, yielding the target compound.
Industrial Production Methods: Large-scale synthesis usually employs batch reactors with automated controls to maintain precise conditions. Continuous flow reactors may be used to optimize yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo mild to moderate oxidation, affecting its triazolo ring structure.
Reduction: : Hydrogenation reactions can reduce specific moieties within the compound, altering its activity.
Substitution: : Electrophilic and nucleophilic substitutions on the pyrazole and triazolo rings are common.
Common Reagents and Conditions:
Oxidation: : Agents like potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: : Catalytic hydrogenation with palladium/carbon.
Substitution: : Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products Formed:
Oxidation: : Oxidized derivatives with altered ring systems.
Reduction: : Hydrogenated compounds with potentially different biological activities.
Substitution: : Derivatives with different side chains, potentially offering a range of activities.
Scientific Research Applications
This compound is invaluable in several research domains:
Chemistry: : Used as a starting material or intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential effects on biological systems, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Research into its potential use as a therapeutic agent for various diseases.
Industry: : Utilized in the development of novel materials or as a catalyst in certain reactions.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. Its difluoromethyl and pyrazolyl groups are crucial for its interaction with these biological entities, potentially disrupting normal biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid stands out due to its difluoromethyl group, which imparts unique electronic and steric properties. Similar compounds include:
4,6-diamino-2-[7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrimidine: : Another triazolopyrimidine derivative with distinct activity profiles.
2-[3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]acetic acid: : Exhibits similarities in its pyrazolo and pyrimidine structures, but with different substituents impacting its activity.
Properties
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N6O2/c1-2-21-7-8(6-17-21)9-5-10(13(15)16)22-14(18-9)19-11(20-22)3-4-12(23)24/h5-7,13H,2-4H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQTUVDLGYYBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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